2-Chloro-5-nitro-N-4-pyridinylbenzamide (also known as T0070907) is a well-characterized antagonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) []. PPARγ is a nuclear receptor protein that plays a crucial role in adipogenesis (fat cell formation) and glucose metabolism []. 2-Chloro-5-nitro-N-4-pyridinylbenzamide functions as a potent, specific, irreversible, and high-affinity antagonist of PPARγ, with a dissociation constant (Ki) of 1nM []. This value indicates a very strong binding affinity between the compound and the receptor.
An important feature of 2-Chloro-5-nitro-N-4-pyridinylbenzamide is its high selectivity for PPARγ compared to other PPAR subtypes, namely PPARα and PPARδ []. It exhibits over 800-fold greater selectivity for PPARγ, with Ki values of 0.85 μM and 1.8 μM for PPARα and PPARδ, respectively []. This selectivity is advantageous for research purposes as it allows scientists to target PPARγ specifically without affecting the function of other PPAR subtypes.
Studies have demonstrated that 2-Chloro-5-nitro-N-4-pyridinylbenzamide can block hormone- and agonist-induced adipogenesis in 3T3-L1 cells, a well-established cell line used to model fat cell differentiation []. This suggests the potential of this compound for regulating fat cell formation and development.
The mechanism by which 2-Chloro-5-nitro-N-4-pyridinylbenzamide inhibits PPARγ involves covalent binding to the Cys313 residue within the ligand-binding domain of the receptor []. This covalent bond formation disrupts the interaction between PPARγ and coactivator proteins, which are essential for PPARγ's transcriptional activity []. Conversely, the compound promotes the recruitment of corepressor proteins, further suppressing PPARγ's function [].
T0070907 is a potent and selective antagonist of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression linked to glucose and lipid metabolism, as well as inflammation. With an inhibitory concentration (IC50) value of approximately 1 nM, T0070907 exhibits high affinity for PPARγ, with a dissociation constant (Ki) of 1 nM. In contrast, its affinity for PPARα and PPARδ is significantly lower, at 0.85 μM and 1.8 μM, respectively, highlighting its selectivity for PPARγ . The compound binds to PPARγ at cysteine 313 within helix 3 of the receptor, effectively blocking its function and inhibiting adipogenesis in cell lines such as 3T3-L1 .
T0070907 primarily acts through competitive inhibition of PPARγ activity. Its binding to the receptor prevents the activation of target genes involved in adipocyte differentiation and lipid metabolism. The compound has been shown to decrease protein levels of α-tubulin and β-tubulin in certain cancer cell lines, suggesting a potential role as an antimicrotubule agent . Furthermore, T0070907 has been implicated in inhibiting the repair of radiation-induced DNA damage by targeting RAD51, a key protein in homologous recombination repair pathways .
T0070907 has demonstrated significant biological activity in various studies:
The synthesis of T0070907 involves multi-step organic reactions that typically include the formation of key intermediates followed by specific coupling reactions to achieve the final structure. Detailed synthetic pathways can vary but generally focus on constructing the core benzamide structure that characterizes T0070907. Specific procedures are often proprietary or not fully disclosed in public literature.
T0070907 has several applications in research and potential therapeutic contexts:
Studies have shown that T0070907 interacts with various cellular pathways:
Several compounds share structural or functional similarities with T0070907. Here are some notable examples:
Compound Name | Type | PPAR Affinity | Unique Features |
---|---|---|---|
Rosiglitazone | Agonist | High affinity for PPARγ | Used for diabetes treatment |
Troglitazone | Agonist | High affinity for PPARγ | Withdrawn due to liver toxicity |
GW9662 | Antagonist | Selective for PPARγ | Used to study PPARγ functions |
Pioglitazone | Agonist | High affinity for PPARγ | Also used to treat type 2 diabetes |
T0070907 stands out due to its selective antagonism of PPARγ without significant activity on other PPAR isoforms, making it particularly useful for research focused on understanding the specific roles of this receptor in various biological contexts . Its unique mechanism involving microtubule dynamics further differentiates it from other PPAR modulators.
The conformational dynamics of helix 12 in peroxisome proliferator-activated receptor gamma represents the central mechanism governing transcriptional regulation and ligand efficacy. Nuclear magnetic resonance spectroscopy reveals that T0070907-bound peroxisome proliferator-activated receptor gamma exchanges between two distinct long-lived conformational states, a phenomenon absent in the neutral antagonist GW9662-bound receptor [1] [2].
The structural ensemble of T0070907-bound peroxisome proliferator-activated receptor gamma demonstrates remarkable conformational complexity. ZZ-exchange nuclear magnetic resonance experiments conducted at 37°C reveal an exchange rate of approximately 2.1 seconds⁻¹ between the two conformational states, with the upfield-shifted state comprising 37% of the population and the downfield-shifted state accounting for 63% [2] [4]. This exchange occurs on a timescale significantly slower than typical protein dynamics, indicating that both conformations represent thermodynamically stable states rather than transient fluctuations [5] [6].
The conservation of peak doubling at elevated temperatures confirms that both conformations maintain stability on timescales exceeding 1 millisecond [2]. Furthermore, extensive analysis of nuclear magnetic resonance chemical shift perturbations reveals that conformational changes extend throughout the ligand-binding domain, encompassing distant structural regions connected via the pyridyl-water-mediated hydrogen bond network [4] [7].
Crystal structures of peroxisome proliferator-activated receptor gamma bound to corepressor peptides reveal a previously uncharacterized repressive conformation where helix 12 occupies the orthosteric ligand-binding pocket [8] [6]. This conformational change effectively doubles the pocket volume and positions helix 12 in a solvent-occluded orientation that prevents coactivator binding while facilitating corepressor recruitment [8] [9].
Paramagnetic relaxation enhancement nuclear magnetic resonance and chemical crosslinking mass spectrometry studies confirm this repressive helix 12 conformation in solution [6]. The structural mechanism involves displacement of helix 12 from its canonical solvent-exposed active conformation into the orthosteric pocket, enabled by a conformational rearrangement that accommodates both the inverse agonist ligand and the repositioned helix [8] [10].
Extensive molecular dynamics simulations spanning microsecond timescales provide insights into helix 12 conformational sampling in the presence and absence of T0070907 [11] [12] [13]. Accelerated molecular dynamics and metadynamics calculations demonstrate that helix 12 can adopt antagonist conformations with free energies virtually identical to agonist configurations [11] [12].
Well-tempered metadynamics simulations capture the complete conformational transition of helix 12 from agonist-like to antagonist-like conformations in the apo-agonist state, progressing through intermediate metastable states consistent with experimentally determined structures [13]. These computational studies reveal that T0070907 binding stabilizes specific conformational states within the naturally occurring dynamic ensemble of helix 12 conformations [5] [7].
The binding mechanism of T0070907 exemplifies a sophisticated interplay between orthosteric and allosteric interactions that fundamentally distinguishes this compound from conventional nuclear receptor ligands. Recent structural and biochemical investigations reveal that T0070907 functions through multiple binding modes that collectively determine its unique pharmacological profile [14] [15] [16].
T0070907 primarily occupies the canonical orthosteric ligand-binding pocket of peroxisome proliferator-activated receptor gamma through covalent attachment to Cys313 located within helix 3 [17] [18] [3]. The compound forms a nucleophilic substitution reaction with the cysteine thiol group, resulting in an irreversible covalent bond that anchors the ligand within the binding site [19] [20].
Crystal structure analysis reveals that T0070907 adopts distinct orientations within the orthosteric pocket depending on the presence of coregulator peptides [8] [3]. In the active state, T0070907 points toward the beta-sheet surface, while in the repressive corepressor-bound state, the ligand reorients away from this surface, demonstrating remarkable conformational flexibility within the binding pocket [16] [21].
The unique efficacy profile of T0070907 stems from an extensive water-mediated hydrogen bond network that connects the pyridyl group to Arg288 [1] [2] [3]. This network represents a critical allosteric mechanism that distinguishes T0070907 from the structurally similar neutral antagonist GW9662, which lacks the hydrogen bond acceptor capability due to its hydrophobic phenyl group [22] [2].
Molecular dynamics simulations confirm that the pyridyl group of T0070907 maintains hydrogen bonding with water molecules for 65-95% of simulation time, with water-bridged interactions to Arg288 occurring 5-46% of the time [2]. This persistent hydrogen bond network stabilizes specific conformational states of peroxisome proliferator-activated receptor gamma that are not accessible to GW9662-bound receptor [4] [3].
Contrary to classical competitive binding models, recent investigations demonstrate that T0070907 does not completely prevent the binding of other synthetic ligands to peroxisome proliferator-activated receptor gamma [14] [16] [21]. Instead, the covalent antagonist weakens but does not eliminate the binding affinity of non-covalent synthetic ligands through an allosteric mechanism rather than direct steric clash [14] [21].
Crystal structures reveal that non-covalent synthetic ligands can cobind with T0070907 through several mechanisms, including alternate site binding and unexpected orthosteric binding achieved by altering the covalent ligand binding pose [16] [21]. This remarkable flexibility highlights the dynamic nature of the peroxisome proliferator-activated receptor gamma orthosteric pocket and its capacity to accommodate multiple ligands simultaneously [15] [16].
The binding mechanism of T0070907 operates through conformational selection rather than classical induced fit [5] [7] [6]. Nuclear magnetic resonance studies reveal that apo-peroxisome proliferator-activated receptor gamma naturally samples both transcriptionally active and repressive conformations on the microsecond-to-millisecond timescale [5] [6].
T0070907 binding slows the rate of exchange between these conformational states, effectively trapping the receptor in long-lived active and repressive conformations that can be simultaneously observed by nuclear magnetic resonance [2] [3]. This mechanism contrasts with agonist binding, which typically operates through a two-step induced fit process involving an initial encounter complex followed by conformational rearrangement [23].
The molecular basis of T0070907-mediated transcriptional repression involves comprehensive disruption of coactivator recruitment coupled with enhanced corepressor binding affinity. Detailed biochemical and biophysical studies elucidate the mechanisms by which T0070907 selectively modulates coregulator interactions [24] [18] [25].
T0070907 demonstrates potent inhibition of TRAP220 coactivator peptide binding to peroxisome proliferator-activated receptor gamma through multiple complementary mechanisms [18] [2]. Isothermal titration calorimetry studies reveal that T0070907 binding significantly reduces TRAP220 affinity, driven by unfavorable changes in both enthalpy and entropy components of the binding interaction [26] [27].
The mechanism of TRAP220 displacement involves disruption of the activation function-2 surface formed by helix 12, helix 3, helix 4, and helix 5 [18] [28]. T0070907-induced conformational changes destabilize the charge clamp interaction between critical residues that normally facilitate LXXLL motif recognition in coactivator peptides [25] [9].
Competition enzyme-linked immunosorbent assay experiments demonstrate that synthetic peptides containing LXXLL motifs can compete with coactivators for binding to peroxisome proliferator-activated receptor gamma in the presence of T0070907 [25]. However, the affinity of these interactions is substantially reduced compared to agonist-bound receptor, indicating fundamental alterations in the coactivator binding interface [29] [25].
T0070907 suppresses interactions between peroxisome proliferator-activated receptor gamma and multiple members of the steroid receptor coactivator family, including SRC1, TIF2, and CBP [24] [18] [30]. Glutathione S-transferase pull-down assays reveal differential effects on various coactivators, with some showing complete inhibition while others demonstrate partial reduction in binding affinity [30].
The mechanism underlying differential coactivator sensitivity involves distinct requirements for activation function-2 surface integrity [30] [29]. Coactivators that rely heavily on direct LXXLL motif interactions with the charge clamp region show greater sensitivity to T0070907-mediated disruption, while those with additional stabilizing contacts may retain residual binding capacity [29] [25].
Time-resolved fluorescence-based assays confirm that T0070907 blocks agonist-induced recruitment of coactivator-derived peptides in a dose-dependent manner [24] [18]. The inhibition profiles demonstrate cooperativity with other peroxisome proliferator-activated receptor gamma ligands, suggesting allosteric modulation of coactivator binding sites [15] [26].
Peroxisome proliferator-activated receptor gamma coactivator-1 alpha represents a particularly important target for T0070907-mediated inhibition due to its central role in metabolic gene regulation [30] [29]. Coimmunoprecipitation studies reveal that T0070907 treatment significantly reduces the formation of peroxisome proliferator-activated receptor gamma/peroxisome proliferator-activated receptor gamma coactivator-1 alpha complexes in cellular systems [30].
The molecular basis for peroxisome proliferator-activated receptor gamma coactivator-1 alpha inhibition involves disruption of the L2 LXXLL motif interaction, which is indispensable for peroxisome proliferator-activated receptor gamma coactivator-1 alpha function [30] [25]. Mutagenesis studies using LXXLL-deficient peroxisome proliferator-activated receptor gamma coactivator-1 alpha mutants confirm the specificity of this interaction and its requirement for transcriptional activation [30].
The thermodynamic basis of T0070907-mediated corepressor recruitment represents a fundamental aspect of its inverse agonist mechanism. Comprehensive biophysical characterization reveals the energetic principles governing enhanced Nuclear Corepressor and Silencing Mediator of Retinoic Acid and Thyroid Hormone Receptor binding to T0070907-bound peroxisome proliferator-activated receptor gamma [18] [2] [3].
T0070907 binding dramatically enhances the recruitment of Nuclear Corepressor to peroxisome proliferator-activated receptor gamma through both thermodynamic and structural mechanisms [24] [18] [2]. Isothermal titration calorimetry measurements demonstrate increased binding affinity for Nuclear Corepressor-derived peptides in the presence of T0070907, with favorable changes in both enthalpy and entropy contributions [26] [27].
The enhanced affinity results from T0070907-induced conformational changes that expose and optimize the corepressor binding cleft [8] [9]. Crystal structures reveal that the repositioned helix 12 creates an expanded binding surface that accommodates longer corepressor peptide motifs compared to the compact coactivator binding interface [8] [6].
Paramagnetic relaxation enhancement nuclear magnetic resonance studies confirm that T0070907-bound peroxisome proliferator-activated receptor gamma adopts conformations that closely resemble the corepressor-bound state even in the absence of corepressor peptides [2] [6]. This conformational preorganization significantly reduces the entropic penalty associated with corepressor binding, contributing to enhanced affinity [5] [26].
The recruitment of Silencing Mediator of Retinoic Acid and Thyroid Hormone Receptor complexes follows similar thermodynamic principles to Nuclear Corepressor binding, with T0070907 facilitating enhanced interactions through structural optimization of the corepressor binding interface [31] [32] [33]. The mechanism involves stabilization of specific conformational states that favor corepressor recruitment over coactivator binding [9] [10].
Histone deacetylase recruitment assays demonstrate that T0070907-mediated corepressor binding results in functional histone deacetylase complex assembly at peroxisome proliferator-activated receptor gamma target gene promoters [31] [34]. This chromatin remodeling activity contributes to the transcriptional repression observed with T0070907 treatment [32] [33].
The kinetic parameters of corepressor binding to T0070907-bound peroxisome proliferator-activated receptor gamma reveal slow association and dissociation rates characteristic of high-affinity interactions [27] [35] [36]. Surface plasmon resonance and stopped-flow kinetic measurements indicate that corepressor binding involves initial rapid encounter complex formation followed by slower conformational rearrangement steps [35] [36].
The extended residence time of corepressor complexes on T0070907-bound peroxisome proliferator-activated receptor gamma contributes to sustained transcriptional repression [31] [35]. This kinetic stability contrasts with the more dynamic coactivator interactions typically observed with agonist-bound nuclear receptors [36] [37].
Detailed thermodynamic analysis reveals that T0070907-enhanced corepressor binding is driven by favorable enthalpy changes resulting from optimized protein-protein contacts [26] [27] [36]. The binding interactions involve extensive hydrogen bonding networks, electrostatic interactions, and hydrophobic contacts that collectively stabilize the corepressor-bound state [8] [2].
Isothermal titration calorimetry studies demonstrate that the binding process exhibits negative heat capacity changes, indicating substantial burial of hydrophobic surface area upon complex formation [27] [38] [36]. This thermodynamic signature is consistent with the formation of stable, highly ordered protein complexes that resist dissociation under physiological conditions [26] [36].
Irritant